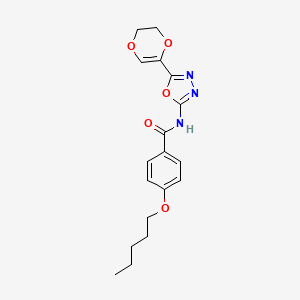

![molecular formula C8H7BrO4S B2504035 [(3-Bromophenyl)sulfonyl]acetic acid CAS No. 3937-93-7](/img/structure/B2504035.png)

[(3-Bromophenyl)sulfonyl]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

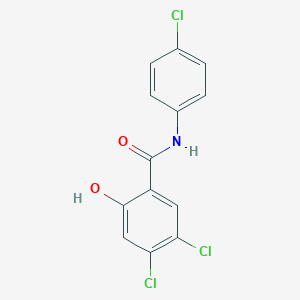

[(3-Bromophenyl)sulfonyl]acetic acid is a chemical compound that is likely to possess a bromine atom attached to a phenyl ring which is further connected to a sulfonyl group and an acetic acid moiety. The presence of the bromine atom suggests that it could have electron-withdrawing properties, while the acetic acid moiety may have electron-donating characteristics. This compound could be of interest in various chemical reactions due to the presence of reactive functional groups.

Synthesis Analysis

The synthesis of related bromophenyl compounds has been demonstrated in the literature. For instance, 2-(3-Bromo-4-methoxyphenyl)acetic acid was synthesized by regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid . This suggests that a similar approach could be employed for the synthesis of this compound, potentially involving the sulfonylation of an appropriate precursor in the presence of a sulfonylating agent.

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-(3-Bromo-4-methoxyphenyl)acetic acid, shows that the substituents on the phenyl ring can influence the overall geometry of the molecule. The methoxy and acetyl groups in this compound are nearly coplanar with the phenyl ring, while the bromine atom causes a deviation due to its electron-withdrawing nature . This information can be extrapolated to suggest that in this compound, similar electronic effects and steric hindrance might influence the molecular geometry.

Chemical Reactions Analysis

The reactivity of sulfoxides and related sulfonyl compounds has been extensively studied. Diaryl sulfoxides, for example, undergo oxygen exchange and racemization reactions with acetic anhydride, and these reactions are catalyzed by both Brønsted and Lewis acids . Additionally, sulfonylation reactions have been reported, such as the acetic acid-mediated sulfonylation of allenylphosphine oxides . These studies indicate that this compound could participate in similar reactions, potentially acting as a sulfonylating agent or undergoing transformations involving its sulfonyl group.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of structurally similar compounds can offer insights. For example, the presence of a bromine atom is known to influence the electron density and reactivity of the phenyl ring . The sulfonyl group is typically a good leaving group, which could make the compound reactive in nucleophilic substitution reactions . The acetic acid moiety could be involved in hydrogen bonding, affecting the compound's solubility and boiling point .

Applications De Recherche Scientifique

Antioxidant Activity of Bromophenols

Bromophenols isolated from marine algae have shown potent antioxidant activities. For instance, bromophenols from the red alga Rhodomela confervoides exhibited strong free radical scavenging activities, suggesting their potential as natural antioxidants for preventing oxidative deterioration of food (Li et al., 2011).

Catalytic Applications

Sulfonated microporous organic-inorganic hybrids have been developed as strong Bronsted acids with applications in catalysis. These materials, capable of condensation and cracking reactions under mild conditions, indicate the potential utility of sulfonated compounds in industrial catalysis (Wang, Heising, & Clearfield, 2003). Similarly, sulfonated porous aromatic frameworks have been utilized as solid acid catalysts, demonstrating their effectiveness in esterification processes (Goesten et al., 2016).

Synthesis and Derivatization

The synthesis and derivatization of sulfonated compounds are critical in the development of novel organic molecules with potential applications in pharmaceuticals and materials science. For example, the sulfonation and acylation of specific phosphine oxides have been reported, highlighting the versatility of sulfonated compounds in organic synthesis (Luo et al., 2017).

Material Science

In material science, sulfonated carbon catalysts have shown promising activation/deactivation characteristics for the esterification of free fatty acids and transesterification of triglycerides, underlining the importance of sulfonated materials in biofuel production (Mo et al., 2008).

Mécanisme D'action

Target of Action

It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

It’s possible that it interacts with its targets through a process similar to the Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This process involves the oxidative addition of electrophilic organic groups and transmetalation of nucleophilic organic groups .

Biochemical Pathways

Given its use in proteomics research , it’s plausible that it may influence protein-related pathways.

Result of Action

Given its use in proteomics research , it’s likely that it has some impact at the molecular and cellular levels.

Propriétés

IUPAC Name |

2-(3-bromophenyl)sulfonylacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO4S/c9-6-2-1-3-7(4-6)14(12,13)5-8(10)11/h1-4H,5H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXONNCWYTKBDGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)S(=O)(=O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3937-93-7 |

Source

|

| Record name | 2-(3-bromobenzenesulfonyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

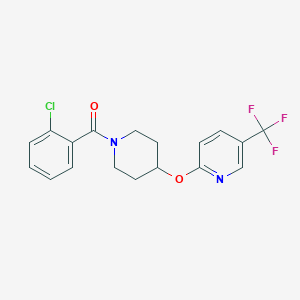

![4-ethyl-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2503954.png)

![Ethyl 3-(4-methoxyphenyl)-5-(2-(naphthalen-1-yl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2503959.png)

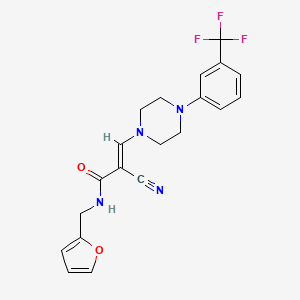

![(Z)-2-Cyano-3-cyclopropyl-N-[2-(2,6-dimethylanilino)-2-oxoethyl]prop-2-enamide](/img/structure/B2503961.png)

methanone](/img/structure/B2503964.png)

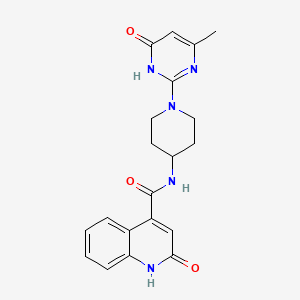

![2-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2503967.png)

![2-cyano-N-cyclohexyl-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide](/img/structure/B2503972.png)